1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea
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Description
Synthesis Analysis
The only relevant information I found was about the hydrolysis of phenylboronic pinacol esters1. Boronic acids and their esters are considered important compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy1. However, these compounds are only marginally stable in water1. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring1.Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to the target compound, showed these derivatives' potential as novel acetylcholinesterase inhibitors. This research aimed at optimizing pharmacophoric moieties for enhanced antiacetylcholinesterase activity, indicating potential applications in treating diseases like Alzheimer's by inhibiting the enzyme responsible for acetylcholine breakdown (Vidaluc et al., 1995).
Synthesis and Urea Applications in Organic Chemistry
Thalluri et al. (2014) discussed the utilization of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids, showcasing a method that allows for efficient conversion to ureas under mild conditions. This highlights ureas' significant role in organic synthesis and potential industrial applications (Thalluri et al., 2014).
Urea-Doped ZnO Films in Solar Cells
Wang et al. (2018) investigated the application of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells, demonstrating a significant increase in power conversion efficiency. This suggests that similar urea derivatives could be explored for enhancing the efficiency of photovoltaic devices, contributing to renewable energy technologies (Wang et al., 2018).
Urea Derivatives in Enzyme Inhibition and Anticancer Activity
Research by Mustafa et al. (2014) synthesized various urea derivatives to study their urease, β-glucuronidase, and phosphodiesterase enzyme inhibition assays, showing a range of inhibitory activities. This indicates the potential therapeutic applications of urea derivatives in designing inhibitors for various enzymes involved in disease pathways (Mustafa et al., 2014).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-24-19-10-6-5-9-18(19)22-20(23)21-13-15-7-3-4-8-17(15)16-11-12-25-14-16/h3-12,14H,2,13H2,1H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKTFHRNQDTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea |
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